molecular formula C20H26O2Si B8496224 4-(tert-Butyl-diphenyl-silanyloxy)-but-2-en-1-ol

4-(tert-Butyl-diphenyl-silanyloxy)-but-2-en-1-ol

Cat. No.: B8496224
M. Wt: 326.5 g/mol
InChI Key: QSXJMUBUMUPQAR-UHFFFAOYSA-N
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Description

4-(tert-Butyl-diphenyl-silanyloxy)-but-2-en-1-ol is a useful research compound. Its molecular formula is C20H26O2Si and its molecular weight is 326.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybut-2-en-1-ol

InChI

InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-15,21H,16-17H2,1-3H3

InChI Key

QSXJMUBUMUPQAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH (3 g, 75 mmol, 60% in oil) was added portion-wise to a stirred and cooled (0° C.) solution of but-2-ene-1,4-diol (6 g, 68.09 mmol) in dry tetrahydrofuran (250 mL). After the addition, the mixture was allowed to warm to room temperature and stirred for another two hours. The resulting white mixture was then cooled (0° C.) and tert-butyl-chlorodiphenylsilane (15.7 mL, 61.28 mmol) was added drop wise. After twenty minutes, the cooling bath was removed and the mixture was allowed to stir overnight at room temperature. Saturated NH4Cl was poured into the reaction mixture and the reaction was partitioned with diethyl ether (200 mL). The organic layer was washed with brine, dried (MgSO4), and filtered. The resulting oil was used in the following step without further purification.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
15.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a dichloromethane/N,N-dimethylformamide (200 ml/200 ml) mixture were dissolved 2-buten-1,4-diol (10.0 g, 113 mmol) and imidazole (4.70 g, 69.0 mmol), followed by the dropwise addition of t-butylchlorodiphenylsilane (30.0 ml, 115 mmol) at room temperature. After completion of the dropwise addition, the mixture was stirred at room temperature for 4 days. The residue obtained by concentrating the reaction mixture under reduced pressure was added with diethyl ether. From the resulting mixture, the insoluble matter was filtered off. The diethyl ether layer was washed with water and then, the organic layer was dried over anhydrous magnesium sulfate. After fitration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, and the fraction obtained from the hexane:ethyl acetate=2:1 eluate was concentrated under reduced pressure, whereby the title compound (15.3 g, 46.9 mmol, 42%) was obtained as a colorless oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
dichloromethane N,N-dimethylformamide
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
42%

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